N-dibenzo[b,d]furan-3-yl-2-iodobenzamide
Description
Properties
IUPAC Name |
N-dibenzofuran-3-yl-2-iodobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12INO2/c20-16-7-3-1-6-15(16)19(22)21-12-9-10-14-13-5-2-4-8-17(13)23-18(14)11-12/h1-11H,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCJXEGCBDYTIBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C=C(C=C3)NC(=O)C4=CC=CC=C4I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12INO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Positional Isomers: 2-Iodo vs. 4-Iodo Substitution
- N-dibenzo[b,d]furan-3-yl-4-iodobenzamide (): Molecular formula: C₁₉H₁₂INO₂ (identical to the 2-iodo isomer). The iodine at the para (4-) position reduces steric hindrance compared to the ortho-substituted analog. Crystallographic data (if available) refined using SHELX software () could reveal differences in molecular packing due to iodine positioning.
Heterocyclic Variants
- N-biphenyl-3-yl-2-iodobenzamide (): Molecular formula: C₁₉H₁₄INO. Replaces the dibenzofuran with a biphenyl group, eliminating the oxygen heteroatom. This increases hydrophobicity (higher logP) and alters π-π stacking interactions. The absence of the furan oxygen may reduce hydrogen-bonding capacity, impacting binding affinity in biological systems.
N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]-3-iodobenzamide ():
- Molecular formula: C₂₀H₁₂FIN₂O₂ .
- Features a benzoxazole ring (nitrogen and oxygen) instead of dibenzofuran, introducing additional hydrogen-bond acceptors. The fluorine atom enhances metabolic stability and lipophilicity.
- Iodine at the meta (3-) position may optimize halogen bonding in specific pharmacological targets.
Halogen-Substituted Derivatives
- Etoberzanid (N-(2,3-dichlorophenyl)-4-(ethoxymethoxy)benzamide) ():
- A pesticide with chlorine substituents. The smaller size of chlorine compared to iodine reduces steric effects but offers weaker halogen bonding.
- Ethoxymethoxy group enhances solubility, contrasting with the hydrophobic iodine in the target compound.
Comparative Data Table
Key Research Findings
- Synthetic Accessibility : The target compound’s synthesis likely involves amide coupling between 2-iodobenzoic acid derivatives and dibenzofuran-3-amine, analogous to methods in and . Yield and purity depend on iodine’s steric effects during coupling.
- Druglikeness: Predicted logP (~4.2) aligns with Lipinski’s rule (<5), suggesting oral bioavailability ().
- Structural Insights: Dibenzofuran’s rigidity may enhance binding to aromatic pockets in proteins, as seen in kinase inhibitors. The 2-iodo substitution could improve target engagement via halogen bonding compared to 4-iodo or non-iodinated analogs .
Q & A
Q. What are the recommended synthetic routes for preparing N-dibenzo[b,d]furan-3-yl-2-iodobenzamide?
The synthesis typically involves coupling 2-iodobenzoic acid derivatives with dibenzofuran-3-amine via amide bond formation. A common method uses carbodiimide coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in anhydrous solvents (e.g., dichloromethane) under inert atmospheres. Triethylamine is often added as a base to neutralize HCl byproducts . Reaction progress is monitored via thin-layer chromatography (TLC) or HPLC. Post-synthesis, purification is achieved using flash column chromatography with gradients of methanol in dichloromethane .
Q. How should researchers purify and validate the compound’s purity?
Purification is critical due to potential side products. Flash column chromatography with silica gel and solvent gradients (e.g., 1–8% methanol in dichloromethane) effectively isolates the target compound . Analytical HPLC with UV detection at 254 nm or mass spectrometry (MS) confirms purity (>95%). Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) verifies structural integrity, with characteristic peaks for the dibenzofuran moiety (e.g., aromatic protons at δ 6.4–8.2 ppm) and the iodobenzamide group .
Q. What spectroscopic techniques are essential for structural characterization?
- NMR : ¹H and ¹³C NMR identify aromatic protons, amide linkages, and iodine’s electron-withdrawing effects on chemical shifts.
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ or [M–I]⁺ ions).
- Infrared (IR) Spectroscopy : Detects amide C=O stretching (~1650–1680 cm⁻¹) and aromatic C–H vibrations .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the compound’s stereoelectronic properties?
Single-crystal X-ray diffraction provides precise bond angles, dihedral angles, and intermolecular interactions. Use SHELX programs (e.g., SHELXL) for refinement, especially for handling heavy atoms like iodine. Challenges include crystal twinning or weak diffraction; mitigate by optimizing crystallization conditions (e.g., slow evaporation in DMSO/water mixtures). Data collection at low temperatures (100 K) improves resolution .
Q. How should researchers address contradictory data between computational and experimental results?
Contradictions (e.g., predicted vs. observed NMR shifts) require iterative validation:
Re-examine computational parameters (e.g., solvent models in DFT calculations).
Confirm experimental conditions (e.g., solvent polarity, pH).
Cross-validate with alternative techniques (e.g., compare IR data with DFT-simulated spectra) .
For crystallographic discrepancies, check for disorder or thermal motion artifacts using the Olex2 or PLATON software suites .
Q. What strategies are effective in designing pharmacological evaluations?
- In vitro assays : Screen for target binding (e.g., kinase inhibition) using fluorescence polarization or SPR (surface plasmon resonance).
- In vivo models : Assess bioavailability and toxicity in rodent studies. Radiolabel the compound with ¹²⁵I for pharmacokinetic tracking .
- Dosage optimization : Use LC-MS/MS to quantify plasma concentrations and establish dose-response curves .
Q. How can structure-activity relationship (SAR) studies be systematically conducted?
Scaffold modification : Synthesize analogs with substitutions on the dibenzofuran or iodobenzamide moieties (e.g., replace iodine with bromine).
Biological testing : Compare IC₅₀ values across analogs in enzyme inhibition assays.
Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to correlate binding affinity with structural changes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
